N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE
Description
N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE is a complex organic compound with the molecular formula C22H20FN3O3
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-17-7-2-4-9-19(17)25-11-13-26(14-12-25)22(28)16-6-1-3-8-18(16)24-21(27)20-10-5-15-29-20/h1-10,15H,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNNCMVJYMNYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE typically involves the condensation of 2-fluorobenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base, followed by the reaction with 2-furoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N2-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns on the phenyl ring.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another fluorinated compound with distinct functional groups and applications.
Uniqueness
N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE is unique due to its combination of a fluorophenyl group, piperazine ring, and furan ring, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
